2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a phenyl ring substituted with a fluoro group at position 3, a methoxy group at position 2, and a methyl group at position 5. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . Its unique substitution pattern combines electron-withdrawing (fluoro), electron-donating (methoxy), and steric (methyl) effects, which influence its reactivity and applications.
Properties
IUPAC Name |
2-(3-fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-8-10(16)12(17-6)11(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWLXWFHUBNEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct method involves esterification of 3-fluoro-2-methoxy-6-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions.
Reaction Scheme:
(Ar = 3-fluoro-2-methoxy-6-methylphenyl; B(pin) = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Procedure
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Starting Materials :
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Conditions :
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Workup :
Key Considerations
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Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis.
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Scalability : Industrial-scale production uses continuous distillation to remove water.
Miyaura Borylation of Aryl Halides
Reaction Overview
Palladium-catalyzed borylation of 3-fluoro-2-methoxy-6-methylphenyl halides (X = Cl, Br, I) with bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme :
Procedure
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Starting Materials :
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Conditions :
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Workup :
Yield : 60–95%, depending on halide reactivity (I > Br > Cl).
Key Data
| Halide (X) | Catalyst System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br | PdCl₂(dppf)/KOAc | 80°C | 12 | 92 |
| Cl | Pd(OAc)₂/SPhos/K₃PO₄ | 100°C | 24 | 68 |
| Br | PdCl₂(CH₃CN)₂/dcypb/K₃PO₄ | RT | 1 | 89 |
Transition Metal-Free Borylation
Reaction Overview
Aryl lithium or Grignard reagents react with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Scheme :
Procedure
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Starting Materials :
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Conditions :
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Workup :
Limitations
Industrial-Scale Optimization
Continuous Flow Synthesis
Cost Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Boronic Acid Route | 120–150 | 98 | High |
| Miyaura Borylation | 200–250 | 99 | Moderate |
| Continuous Flow | 80–100 | 99.5 | Very High |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form the corresponding boronic acids.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Phenolic compounds.
Reduction: Boronic acids.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Versatile Reagent
The compound is extensively utilized as a reagent in organic synthesis. Its structure allows for the formation of complex molecules through selective reactions. It is particularly useful in carbon-carbon bond formation and can facilitate the synthesis of various functionalized compounds. The ability to introduce fluorine into organic molecules enhances the reactivity and stability of the resulting products, making it a valuable tool in synthetic organic chemistry .
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound serves as a building block for the development of new pharmaceuticals. Its unique properties enable the design of drug candidates with improved efficacy and reduced side effects. The incorporation of fluorinated groups is known to enhance biological activity and metabolic stability, which is crucial for drug development .
Case Study: Anticancer Agents
Research indicates that similar dioxaborolane derivatives have been explored for their potential as anticancer agents. By modifying the dioxaborolane framework, researchers have developed compounds that exhibit significant cytotoxicity against various cancer cell lines .
Material Science
Advanced Materials Development
The compound plays a critical role in material science, particularly in the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Case Study: Polymer Coatings
Studies have shown that polymers infused with boron-containing compounds exhibit increased resistance to environmental degradation and improved durability. This makes them ideal for use in coatings for industrial applications where longevity is essential .
Analytical Chemistry
Preparation of Analytical Standards
In analytical chemistry, 2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as an intermediate for preparing analytical standards. These standards are vital for the detection and quantification of various substances in complex mixtures, facilitating accurate analytical measurements .
Fluorinated Compounds Synthesis
Development of Fluorinated Derivatives
The trifluoromethyl group present in this compound allows for the synthesis of fluorinated derivatives that are important in agrochemicals and pharmaceuticals. These derivatives often exhibit enhanced biological activity and stability due to the unique properties imparted by fluorine atoms .
Summary Table of Applications
| Application Area | Description | Notable Benefits |
|---|---|---|
| Organic Synthesis | Versatile reagent for carbon-carbon bond formation | Enables complex molecule synthesis |
| Medicinal Chemistry | Building block for drug development | Improves efficacy and reduces side effects |
| Material Science | Enhances properties of polymers and coatings | Increases thermal stability and durability |
| Analytical Chemistry | Key intermediate for preparing analytical standards | Facilitates accurate detection and quantification |
| Fluorinated Compounds | Synthesis of fluorinated derivatives | Enhances biological activity and stability |
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The molecular targets and pathways involved include the activation of the boron atom and the subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly impact the reactivity of boronic esters. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (EWG) : Chloro (Cl) in 6a provides stronger deactivation than fluoro (F), reducing reactivity in cross-couplings.
- Electron-donating groups (EDG) : Methoxy (MeO) enhances nucleophilicity at the boron center, while ethoxy (EtO) introduces steric bulk .
- Steric hindrance : The methyl group at C6 in the target compound may slow coupling reactions compared to less hindered analogs .
Biological Activity
2-(3-Fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activity. This compound belongs to the class of boron-containing compounds, which are often explored for their pharmacological properties, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
- Chemical Formula : C15H22B2O4F
- Molecular Weight : 300.12 g/mol
- CAS Number : Not available
The compound features a dioxaborolane ring structure that contributes to its reactivity and interaction with biological targets. The presence of a fluorine atom and methoxy group on the phenyl ring may enhance its lipophilicity and bioavailability.
The biological activity of this compound has been primarily investigated in the context of its potential as an enzyme inhibitor. The compound may interact with various protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in cancer progression:
- PKMYT1 Inhibition : This compound has shown promising results in inhibiting PKMYT1 (a kinase involved in cell cycle regulation). The IC50 values indicate its potency as an inhibitor compared to other known compounds.
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.012 |
| Control Compound A | 0.069 |
| Control Compound B | 0.045 |
The above table summarizes the inhibitory potency of the compound against PKMYT1 based on recent experimental data.
Case Studies
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in:
- Reduced Cell Viability : A significant decrease in cell viability was observed at concentrations above 1 μM.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
This suggests that the compound effectively inhibits cell growth at higher concentrations.
Case Study 2: Enzyme Selectivity
The selectivity of the compound for PKMYT1 over other kinases was assessed using a competitive binding assay. The results indicated a favorable selectivity profile:
| Enzyme | Binding Affinity (Ki) |
|---|---|
| PKMYT1 | 0.012 μM |
| WEE1 | 0.450 μM |
| CDK1 | >10 μM |
This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 2-(3-fluoro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound can be synthesized via Miyaura borylation, where a halogenated aryl precursor (e.g., 3-fluoro-2-methoxy-6-methylbromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Ensure inert conditions (argon/nitrogen) to prevent boronate oxidation. Post-reaction purification via flash chromatography (hexane/EtOAc gradient) is typical, as described for structurally similar dioxaborolanes .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Employ a combination of , , and NMR spectroscopy to verify substituent positions and boronate ester formation. For example, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in NMR, while the pinacol methyl groups resonate as a singlet at δ 1.2–1.3 ppm. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can confirm molecular weight and B-O stretching vibrations (~1350 cm⁻¹) .
Q. What are the stability considerations for this boronate ester under different storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the boronate ester’s hydrolytic lability. Store under argon at –20°C in anhydrous solvents (e.g., THF, DCM). Long-term stability tests (TGA/DSC) for related dioxaborolanes indicate decomposition above 150°C, suggesting compatibility with most cross-coupling reactions below this threshold .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of ortho-substituted arylboronates be addressed?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. For meta-fluoro and ortho-methoxy substituents, DFT calculations suggest that electron-donating groups (e.g., -OCH₃) direct borylation to the para position relative to themselves. Experimental optimization using directing groups (e.g., temporary silyl protection) or adjusting catalyst loading (e.g., Ir-based systems) can enhance selectivity, as demonstrated in isomer separation studies of fluorinated analogs .
Q. What mechanistic insights explain contradictions in catalytic efficiency during Suzuki-Miyaura couplings with this boronate?
- Methodological Answer : Competing side reactions (e.g., proto-deboronation or homocoupling) may arise from base strength and solvent polarity. For electron-deficient arylboronates (e.g., fluoro-substituted), use weaker bases (K₂CO₃ instead of NaOH) and polar aprotic solvents (DMF) to stabilize the boronate intermediate. Kinetic studies on similar systems show that Pd(0)/Pd(II) cycling rates correlate with aryl halide electrophilicity .
Q. How do substituents (fluoro, methoxy, methyl) influence the compound’s reactivity in transition-metal-free borylation reactions?
- Methodological Answer : The electron-withdrawing fluoro group enhances Lewis acidity at boron, facilitating ligand exchange in metal-free conditions. Methoxy and methyl groups, being electron-donating, stabilize the boronate but may slow transmetallation. Experimental comparisons with non-fluorinated analogs (e.g., 2-methoxyphenyl derivatives) show ~20% higher yields in Cu-mediated couplings due to fluorine’s activating effect .
Q. What strategies optimize enantioselective transformations using this chiral boronate?
- Methodological Answer : Leverage chiral auxiliaries or asymmetric catalysis. For example, Rh-catalyzed conjugate additions with chiral ligands (e.g., BINAP) can induce enantioselectivity. Recent work on α-boryl zirconacycles highlights the role of steric bulk in adjacent substituents (e.g., methyl groups) for controlling stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
